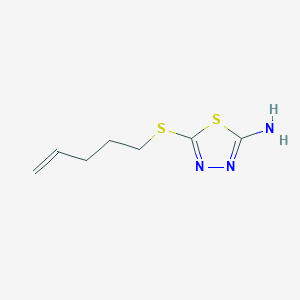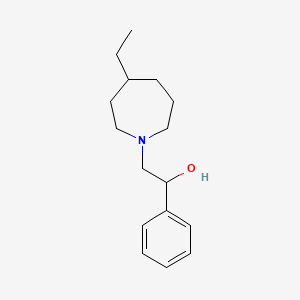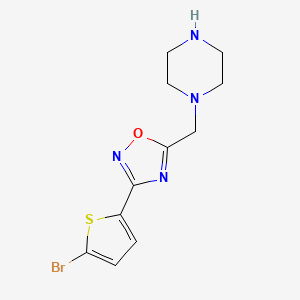![molecular formula C15H15N3 B7578707 2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile](/img/structure/B7578707.png)
2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile, also known as CPMAQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been studied extensively for its potential use in scientific research applications due to its unique chemical properties.
Mécanisme D'action
2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile exerts its effects by binding to specific ion channels in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel. By binding to these channels, 2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile can modulate the activity of neurons and alter the transmission of electrical signals in the brain.
Biochemical and Physiological Effects:
2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile has been shown to have a range of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of neuronal excitability, and the reduction of inflammation. It has also been shown to have antioxidant properties and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile in lab experiments is its ability to selectively modulate the activity of specific ion channels in the brain. This allows researchers to study the effects of ion channel modulation on neuronal activity and behavior. However, one limitation of using 2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile. One area of interest is the development of new therapeutic agents based on 2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile and other quinoline derivatives. Another area of interest is the study of 2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile's effects on other ion channels and neuronal signaling pathways. Additionally, further studies are needed to better understand the potential toxic effects of 2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile and to develop safer and more effective derivatives.
Méthodes De Synthèse
2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile can be synthesized using a variety of methods, including the reaction of 2-aminoquinoline with cyclopropylmethyl bromide and methylamine in the presence of potassium carbonate. Other methods include the reaction of 2-chloroquinoline with cyclopropylmethylamine and potassium cyanide.
Applications De Recherche Scientifique
2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile has been studied extensively for its potential use in scientific research applications, particularly in the field of neuroscience. It has been shown to modulate the activity of ion channels, which are important for the transmission of electrical signals in the brain. 2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile has also been studied for its potential use as a therapeutic agent for the treatment of various neurological disorders.
Propriétés
IUPAC Name |
2-[cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-18(10-11-6-7-11)15-13(9-16)8-12-4-2-3-5-14(12)17-15/h2-5,8,11H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHXMKHVHMAHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C2=NC3=CC=CC=C3C=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid](/img/structure/B7578625.png)
![5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile](/img/structure/B7578637.png)
![5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B7578645.png)
![5-[(4-Methylcyclohexyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7578646.png)
![1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7578652.png)


![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7578679.png)





![N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578717.png)